An In-depth Technical Guide to 2-Chloro-6-ethylpyridine (CAS: 109201-46-9)
An In-depth Technical Guide to 2-Chloro-6-ethylpyridine (CAS: 109201-46-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-ethylpyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds and general principles of pyridine chemistry to offer insights into its synthesis, reactivity, and potential applications. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the compound's potential as a versatile building block.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold present in numerous FDA-approved drugs.[1] The electronic properties of the pyridine ring, coupled with the ability to introduce a wide variety of substituents, make these heterocycles invaluable in the design of novel therapeutic agents. 2-Chloro-6-ethylpyridine (CAS: 109201-46-9) is a member of this important class of compounds. Its structure, featuring a reactive chloro group and an ethyl substituent, suggests its utility as an intermediate for the synthesis of more complex molecules. This guide will explore the known and extrapolated properties of 2-Chloro-6-ethylpyridine, providing a technical resource for its potential use in research and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 109201-46-9 | [2] |
| Molecular Formula | C₇H₈ClN | [2][3] |
| Molecular Weight | 141.60 g/mol | [2] |
| SMILES | CCC1=NC(=CC=C1)Cl | [3] |
| InChIKey | UXLXXZQDFZQLMH-UHFFFAOYSA-N | [3] |
| Predicted Boiling Point | No data available | [2] |
| Predicted Density | No data available | |
| Storage | Sealed in dry, 2-8°C | [2] |
For context, related compounds such as 2-chloro-6-ethoxypyridine has a predicted boiling point of 207.9±20.0 °C[4], and 2-chloro-6-methylpyridine has a reported boiling point of 64-68 °C at 10 mmHg and a density of 1.167 g/mL at 25 °C.
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of 2-Chloro-6-ethylpyridine is not prominently published, several general methods for the preparation of 2-chloropyridines can be adapted.
From 2-Amino-6-ethylpyridine (Sandmeyer-type Reaction)
A common route to 2-chloropyridines involves the diazotization of the corresponding 2-aminopyridine followed by a Sandmeyer or related reaction. A general procedure is described in a patent for the preparation of 2-chloropyridines from 2-aminopyridines using nitrosyl chloride in an HCl-saturated aqueous solution.[5]
Hypothetical Protocol for 2-Chloro-6-ethylpyridine:
-
Dissolve 2-amino-6-ethylpyridine in a cooled (0-5 °C) aqueous solution of concentrated hydrochloric acid.
-
Saturate the solution with hydrogen chloride gas.
-
Slowly introduce nitrosyl chloride gas while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Work-up the reaction mixture, which may involve neutralization and extraction with an organic solvent, followed by purification via distillation or chromatography.
dot graph "Sandmeyer-type_Reaction" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} enddot Caption: Hypothetical Sandmeyer-type reaction for the synthesis of 2-Chloro-6-ethylpyridine.
From 2-Ethyl-6-hydroxypyridine
Another potential synthetic route is the chlorination of 2-ethyl-6-hydroxypyridine using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This is a standard transformation for converting hydroxypyridines (or their pyridone tautomers) to chloropyridines.
Hypothetical Protocol:
-
To 2-ethyl-6-hydroxypyridine, add an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, carefully quench the excess POCl₃ with ice water.
-
Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the residue by distillation or chromatography.
dot graph "Chlorination_of_Hydroxypyridine" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} enddot Caption: Synthesis of 2-Chloro-6-ethylpyridine via chlorination of the corresponding hydroxypyridine.
Reactivity and Key Reactions
The reactivity of 2-Chloro-6-ethylpyridine is primarily dictated by the chloro substituent at the 2-position of the pyridine ring. This position is activated towards nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. This reaction is a powerful tool for introducing diverse functional groups at the 2-position.
General Protocol for Amination:
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Dissolve 2-Chloro-6-ethylpyridine in a suitable solvent (e.g., dioxane, DMF, or a high-boiling alcohol).
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Add the desired amine (primary or secondary) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base).
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Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous work-up and extract the product.
-
Purify the product by chromatography or crystallization.
dot graph "SNAr_Reaction" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} enddot Caption: General scheme for nucleophilic aromatic substitution on 2-Chloro-6-ethylpyridine.
Cross-Coupling Reactions
The C-Cl bond of 2-Chloro-6-ethylpyridine can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are essential for the formation of C-C and C-N bonds.
Exemplary Suzuki-Miyaura Coupling Protocol:
-
To a reaction vessel, add 2-Chloro-6-ethylpyridine, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Perform an aqueous work-up, extract the product, and purify by chromatography.
dot graph "Suzuki_Coupling" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
} enddot Caption: Suzuki-Miyaura cross-coupling reaction of 2-Chloro-6-ethylpyridine.
Applications in Research and Development
While specific examples of the use of 2-Chloro-6-ethylpyridine in the synthesis of active pharmaceutical ingredients (APIs) are not widely reported, its structural motifs are present in many biologically active molecules. As a functionalized pyridine building block, it holds potential for the synthesis of novel compounds for drug discovery. Its utility lies in its ability to serve as a scaffold for the introduction of various substituents through the reactions described above. The ethyl group can also influence the pharmacokinetic properties of a final drug molecule, such as its lipophilicity and metabolic stability.
Spectroscopic Characterization
No publicly available experimental spectroscopic data for 2-Chloro-6-ethylpyridine has been identified. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated:
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¹H NMR: The proton spectrum would be expected to show a triplet and a quartet for the ethyl group, and three aromatic protons on the pyridine ring with characteristic coupling patterns.
-
¹³C NMR: The carbon spectrum would show seven distinct signals, including two for the ethyl group and five for the pyridine ring carbons. The carbon bearing the chlorine atom would be expected to have a chemical shift in the range of 150-160 ppm.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 141 and an isotopic peak (M+2) at m/z 143 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations for the pyridine ring, and a C-Cl stretching vibration.
For comparison, the FTIR and FT-Raman spectra of the related compound 2-chloro-6-methylpyridine have been reported and analyzed.[6]
Safety and Handling
Detailed safety information for 2-Chloro-6-ethylpyridine is limited. However, based on data for analogous chloropyridines, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For 2-chloro-6-methylpyridine, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Similar hazards should be assumed for 2-Chloro-6-ethylpyridine until more specific data becomes available.
Conclusion
2-Chloro-6-ethylpyridine is a potentially valuable building block for organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for this compound is not yet available in the public domain, this guide provides a foundational understanding of its properties, synthesis, and reactivity based on the chemistry of analogous compounds. Researchers and drug development professionals are encouraged to use this information as a starting point for their own investigations into the utility of this versatile pyridine derivative.
References
- Arjunan, V., et al. (2012). Experimental FTIR and FT-Raman spectroscopic analysis of 2-chloro-4-methyl-3-nitropyridine (2C4M3NP) and 2-chloro-6-methylpyridine (2C6MP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 305-317.
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